

# Literature review of substituted morpholin-2-ones

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An In-depth Technical Guide to the Synthesis and Application of Substituted Morpholin-2-ones

## Abstract

The morpholin-2-one nucleus is a six-membered heterocyclic scaffold containing nitrogen and oxygen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The structural rigidity, favorable physicochemical properties, and capacity for hydrogen bonding imparted by the morpholine ring make it an attractive building block for modulating pharmacokinetic and pharmacodynamic profiles.[3] This technical guide provides an in-depth review of the core synthetic methodologies for creating substituted morpholin-2-ones, explores their diverse biological activities with a focus on anticancer applications, and elucidates key structure-activity relationships (SAR) that govern their therapeutic potential. Detailed experimental protocols, data-driven SAR analysis, and visual diagrams are provided to serve as a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and development.

## Introduction: The Morpholin-2-one Scaffold - A Privileged Motif

The morpholine ring system is a cornerstone in modern medicinal chemistry, valued for its ability to improve aqueous solubility, metabolic stability, and target-binding interactions.[4] The introduction of a carbonyl group to form the morpholin-2-one lactam structure further enhances

its utility, providing a rigid framework that can be strategically functionalized to orient substituents in three-dimensional space. This conformational constraint is crucial for optimizing interactions with biological targets such as enzymes and receptors.[5]

One of the most notable examples highlighting the clinical significance of this scaffold is Aprepitant, an antiemetic drug used to prevent chemotherapy-induced nausea and vomiting. Aprepitant features a C3-substituted morpholin-2-one core, which is essential for its activity as a neurokinin-1 (NK1) receptor antagonist.[6][7] The success of Aprepitant has spurred significant research into the synthesis and biological evaluation of novel substituted morpholin-2-ones for a wide range of therapeutic targets.

This guide will delve into the key strategies employed for the construction of this valuable heterocyclic system, from classical cyclization reactions to modern, highly efficient one-pot and asymmetric methodologies.

## Key Synthetic Strategies

The construction of the morpholin-2-one ring can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

## Cyclization Strategies from Amino Acid Precursors

A robust and common method for synthesizing N-substituted morpholin-2-ones involves the use of  $\alpha$ -amino acids as chiral starting materials. This approach is advantageous as it leverages the vast pool of commercially available and enantiomerically pure amino acids. The general strategy involves the N-alkylation of an amino acid ester with a two-carbon electrophile, followed by cyclization.

This protocol describes a typical procedure for the synthesis of an N-aryl morpholin-2-one, a common intermediate for further functionalization.[8]

- **N-Alkylation:** To a solution of ethyl N-phenylglycinate (1.0 equiv.) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 equiv.) and 1,2-dibromoethane (1.2 equiv.).
- **Reaction:** Heat the mixture to reflux (approx. 82°C) and stir vigorously under an inert nitrogen atmosphere for 18-24 hours. The reaction progress should be monitored by Thin

Layer Chromatography (TLC).

- **Workup:** After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude bromoester intermediate.
- **Cyclization:** Dissolve the crude intermediate in a high-boiling point solvent like toluene. Add a non-nucleophilic base such as sodium hydride (NaH, 1.5 equiv.) portion-wise at 0°C.
- **Heating:** Allow the mixture to warm to room temperature and then heat to 100-110°C for 6-8 hours to drive the intramolecular cyclization.
- **Purification:** Cool the reaction, quench carefully with water, and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

**Causality:** The use of a two-step procedure is crucial. The initial N-alkylation forms the key bromoester intermediate. The subsequent cyclization is a Williamson ether synthesis-type reaction, where the alkoxide generated from the ester hydrolysis (or directly from an alcohol precursor if starting from an amino alcohol) displaces the bromide intramolecularly. The choice of a strong, non-nucleophilic base like NaH in the second step is critical to deprotonate the corresponding alcohol (formed in situ or as starting material) without competing in other side reactions.

## One-Pot Domino Reactions for C3-Aryl Substituted Morpholin-2-ones

Modern synthetic chemistry prioritizes efficiency and sustainability. One-pot reactions, where multiple transformations occur in a single reaction vessel, are highly advantageous as they minimize waste, reduce purification steps, and improve overall time and cost-efficiency. A powerful one-pot strategy has been developed for the asymmetric synthesis of C3-aryl substituted morpholin-2-ones, which are key intermediates for drugs like Aprepitant.<sup>[6]</sup><sup>[9]</sup>

This protocol provides a telescoped, catalytic synthesis of chiral 3-aryl morpholin-2-ones.<sup>[6]</sup>

- Step 1 (Knoevenagel/Epoxidation): In a reaction vial, combine an aromatic aldehyde (1.0 equiv.), (phenylsulfonyl)acetonitrile (1.1 equiv.), and a quinine-derived urea catalyst (e.g., eQNU, 10 mol%) in a solvent like toluene at room temperature. Stir for 30 minutes.
- Add cumyl hydroperoxide (1.5 equiv.) and continue stirring for 24-48 hours until the epoxide intermediate is formed (monitored by TLC/LC-MS).
- Step 2 (Domino Ring-Opening Cyclization - DROC): To the crude reaction mixture from Step 1, add 2-aminoethanol or a substituted variant (e.g., 2-benzylamino ethanol, 1.5 equiv.).
- Heat the mixture to 60°C and stir for an additional 12-24 hours. The DROC sequence involves the amine opening the epoxide ring, followed by an intramolecular lactonization to form the morpholin-2-one ring.
- Purification: Upon completion, cool the mixture, concentrate the solvent, and purify the residue directly by flash column chromatography on silica gel to yield the enantiomerically enriched 3-aryl morpholin-2-one.

Self-Validation: The success of this one-pot protocol relies on the compatibility of all reagents and catalysts. The quinine-derived urea catalyst is crucial for inducing stereoselectivity in the epoxidation step. The final product's enantiomeric excess (% ee) should be determined by chiral HPLC analysis, validating the effectiveness of the asymmetric catalysis. Yields for this process are reported to be in the range of 38-90%, with enantiomeric excesses up to 99% ee. [\[9\]](#)[\[10\]](#)

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Caption: A workflow diagram illustrating the one-pot synthesis of C3-substituted morpholin-2-ones.

## Biological Activities and Therapeutic Potential

Substituted morpholin-2-ones exhibit a remarkable diversity of biological activities, making them a focal point of drug discovery programs.

### Anticancer Activity

A significant body of research has focused on morpholin-2-one derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling proteins that are dysregulated in cancer cells.

- **Kinase Inhibition:** Many morpholine-containing compounds, including morpholin-2-ones, are designed as ATP-competitive inhibitors of protein kinases.<sup>[11]</sup> The morpholine oxygen can act as a hydrogen bond acceptor, forming crucial interactions in the hinge region of the kinase ATP-binding pocket.<sup>[2]</sup> Derivatives have shown inhibitory activity against targets like PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), which are central nodes in cell growth and proliferation pathways.<sup>[11][12]</sup>
- **EGFR Inhibition:** Certain morpholin-3-one fused quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in various cancers.<sup>[13]</sup>
- **Cytotoxicity:** Novel 2-morpholino-4-anilinoquinoline compounds have demonstrated significant cytotoxic activity against liver cancer (HepG2) cell lines, with IC<sub>50</sub> values in the low micromolar range.<sup>[14]</sup>

Compound Class	Target Cell Line	Reported IC <sub>50</sub> (μM)	Reference
2-Morpholino-4-anilinoquinoline (3d)	HepG2 (Liver Cancer)	8.50	<a href="#">[14]</a>
2-Morpholino-4-anilinoquinoline (3c)	HepG2 (Liver Cancer)	11.42	<a href="#">[14]</a>
Bisnaphthalimide (A6)	MGC-803 (Gastric Cancer)	0.09	<a href="#">[15]</a>
ZSTK474 Derivative (2b)	PI3Kα (Enzyme Assay)	0.0029	<a href="#">[12]</a>

## Central Nervous System (CNS) Activity

The morpholine scaffold is also prevalent in compounds targeting the CNS. As mentioned, Aprepitant is a neurokinin-1 (NK1) receptor antagonist.[\[6\]](#) Furthermore, various 2-substituted morpholine derivatives have been developed as potent and selective inhibitors of serotonin and noradrenaline reuptake, representing a promising avenue for the development of new antidepressant medications.[\[16\]](#)

## Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on substituted morpholin-2-ones have revealed several key principles.

- **C3-Position:** Substitution at the C3-position with aryl groups is a common strategy for achieving potent biological activity, particularly for kinase inhibitors and receptor antagonists. The aryl ring can engage in hydrophobic and  $\pi$ -stacking interactions within the target's binding site. For anticancer quinoline derivatives, substitutions on the C4-aniline moiety, which is electronically connected to the morpholine at C2, significantly impact cytotoxicity.[\[14\]](#)
- **N4-Position:** The nitrogen at the N4 position is a critical point for modification. Attaching different substituents here can modulate solubility, cell permeability, and target engagement.

For instance, in a series of PI3K inhibitors, the nature of the group on the triazine ring attached to the morpholine nitrogen was crucial for potency.<sup>[12]</sup>

- Stereochemistry: As with many biologically active molecules, stereochemistry plays a pivotal role. In the enantioselective synthesis of serotonin and noradrenaline reuptake inhibitors, it was found that the (S,S)-enantiomers were often more potent than the (R,R)-enantiomers, highlighting the importance of a specific 3D arrangement for optimal target interaction.<sup>[16]</sup>

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Caption: A diagram summarizing key structure-activity relationships for substituted morpholin-2-ones.

## Future Perspectives

The field of substituted morpholin-2-ones continues to evolve. Future research will likely focus on several key areas:

- **Development of Novel Catalytic Methods:** The demand for more efficient, sustainable, and stereoselective synthetic routes will drive innovation in catalysis, including photoredox and enzymatic methods.
- **Exploration of New Biological Targets:** While oncology and CNS disorders have been primary focuses, the versatility of the morpholin-2-one scaffold warrants its exploration against other targets, such as those for infectious and inflammatory diseases.
- **PROTACs and Targeted Protein Degraders:** The morpholin-2-one framework could serve as a valuable component in Proteolysis Targeting Chimeras (PROTACs), a new class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

In conclusion, the substituted morpholin-2-one remains a highly valuable and "privileged" scaffold in drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical properties and diverse biological activities, ensures that it will continue to be a fruitful area of research for scientists and drug development professionals for years to come.

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